molecular formula C18H21ClN2O5S B5069896 N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-ethylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-ethylglycinamide

Cat. No.: B5069896
M. Wt: 412.9 g/mol
InChI Key: XTGUPCARZCWAIV-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-ethylglycinamide is a synthetic organic compound characterized by its complex structure, which includes a sulfonyl group, a chlorophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-ethylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonylation of 4-chlorophenyl with a suitable sulfonyl chloride, followed by the introduction of the dimethoxyphenyl group through a nucleophilic substitution reaction. The final step involves the coupling of the ethylglycinamide moiety under controlled conditions, often using a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-ethylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-ethylglycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. Additionally, the compound’s aromatic groups can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)glycinamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-(3,4-dimethylphenyl)glycinamide

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)-N~2~-ethylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and dimethoxyphenyl groups enhances its potential as a versatile reagent and therapeutic agent, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S/c1-4-21(27(23,24)15-8-5-13(19)6-9-15)12-18(22)20-16-10-7-14(25-2)11-17(16)26-3/h5-11H,4,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGUPCARZCWAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=C(C=C(C=C1)OC)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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